- Hit to lead optimization of pyrazolo[1,5-a]pyrimidines as B-Raf kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2009, 19(24), 6890-6892
Cas no 91912-53-7 (5-(4-pyridyl)-1H-pyrazol-3-amine)
91912-53-7 structure
Product Name:5-(4-pyridyl)-1H-pyrazol-3-amine
Numero CAS:91912-53-7
MF:C8H8N4
MW:160.17592048645
MDL:MFCD06738752
CID:800205
PubChem ID:18769385
Update Time:2025-10-29
5-(4-pyridyl)-1H-pyrazol-3-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-Pyridin-4-yl-2H-pyrazol-3-ylamine
- 1H-Pyrazol-3-amine,5-(4-pyridinyl)-
- 3-(Pyridin-4-yl)-1H-pyrazol-5-amine
- 5-(4-pyridinyl)-1H-Pyrazol-3-amine
- 5-pyridin-4-yl-1H-pyrazol-3-amine
- 3-amino-5-(4-pyridyl)-2H-pyrazole
- 3-amino-5-(pyridin-4-yl)-2H-pyrazole
- 5-(4-pyridinyl)-1H-pyrazole-3-amine
- 5-pyridin-4-yl-1(2)H-pyrazol-3-ylamine
- 5-(4-Pyridinyl)-1H-pyrazol-3-amine (ACI)
- Pyridine, 4-[5(or 3)-aminopyrazol-3(or 5)-yl]- (7CI)
- 3-Amino-5-(4-pyridinyl)-1H-pyrazole
- 3-Pyridin-4-yl-1H-pyrazol-5-amine
- 5-(Pyridin-4-yl)-1H-pyrazol-3-amine
- 5-Amino-3-(pyridin-4-yl)-1H-pyrazole
- [5-(Pyridin-4-yl)-1H-pyrazol-3-yl]amine
- 5-(4-pyridyl)-1H-pyrazol-3-amine
- AKOS005186875
- SCHEMBL238785
- CS-0208112
- 5-(4-pyridinyl)- 1H-Pyrazol-3-amine
- DB-000876
- EN300-55831
- BS-13663
- MFCD06738752
- 1H-Pyrazol-3-amine, 5-(4-pyridinyl)-
- 5-Pyridin-4-yl-2H-pyrazol-3-ylamine, AldrichCPR
- F31171
- AB27814
- 5-Pyridin-4-yl-1H-pyrazol-3-ylamine
- Z381217184
- SY184826
- 91912-53-7
- BCP26703
- DTXSID30596128
- 3-Amino-5-(4-pyridyl)-1H-pyrazole
- AKOS022358157
- MDRGSALNBWSYJX-UHFFFAOYSA-N
- 5-(pyridin-4-yl)-1-H-pyrazol-3-amine
-
- MDL: MFCD06738752
- Inchi: 1S/C8H8N4/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,(H3,9,11,12)
- Chiave InChI: MDRGSALNBWSYJX-UHFFFAOYSA-N
- Sorrisi: N1C=CC(C2NN=C(N)C=2)=CC=1
Proprietà calcolate
- Massa esatta: 160.07500
- Massa monoisotopica: 160.074896272g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 144
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.5
- Superficie polare topologica: 67.6Ų
Proprietà sperimentali
- Densità: 1.3±0.1 g/cm3
- Punto di fusione: 194-196 °C
- Punto di ebollizione: 465.369 ℃ at 760 mmHg
- Punto di infiammabilità: 266.3±13.1 °C
- PSA: 67.59000
- LogP: 1.63510
- Pressione di vapore: 0.0±1.1 mmHg at 25°C
5-(4-pyridyl)-1H-pyrazol-3-amine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Codice categoria di pericolo: 22
- Istruzioni di sicurezza: H303+H313+H333
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(4-pyridyl)-1H-pyrazol-3-amine Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
5-(4-pyridyl)-1H-pyrazol-3-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029186449-1g |
3-(Pyridin-4-yl)-1H-pyrazol-5-amine |
91912-53-7 | 95% | 1g |
$299.25 | 2023-08-31 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY184826-5g |
3-Amino-5-(4-pyridyl)-1H-pyrazole |
91912-53-7 | ≥95% | 5g |
¥1337.00 | 2025-04-11 | |
| Chemenu | CM129984-1g |
5-(pyridin-4-yl)-1H-pyrazol-3-amine |
91912-53-7 | 95% | 1g |
$329 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0118-1g |
5-Pyridin-4-yl-2H-pyrazol-3-ylamine |
91912-53-7 | 97% | 1g |
1085.49CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0118-5g |
5-Pyridin-4-yl-2H-pyrazol-3-ylamine |
91912-53-7 | 97% | 5g |
3052.95CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0118-25g |
5-Pyridin-4-yl-2H-pyrazol-3-ylamine |
91912-53-7 | 97% | 25g |
10176.51CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11689-25g |
5-(4-pyridinyl)- 1H-Pyrazol-3-amine |
91912-53-7 | 95% | 25g |
$1050 | 2023-09-07 | |
| Fluorochem | 225244-250mg |
5-Pyridin-4-yl-2H-pyrazol-3-ylamine |
91912-53-7 | 95% | 250mg |
£117.00 | 2022-02-28 | |
| Fluorochem | 225244-1g |
5-Pyridin-4-yl-2H-pyrazol-3-ylamine |
91912-53-7 | 95% | 1g |
£233.00 | 2022-02-28 | |
| Fluorochem | 225244-5g |
5-Pyridin-4-yl-2H-pyrazol-3-ylamine |
91912-53-7 | 95% | 5g |
£993.00 | 2022-02-28 |
5-(4-pyridyl)-1H-pyrazol-3-amine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Ethanol ; 18 h, reflux
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, 90 °C
Riferimento
- Preparation of substituted pyrazolo-pyrimidines as PIKfyve inhibitors useful for treatment of neurological diseases, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Ethanol , Tetrahydrofuran ; 18 h, reflux
Riferimento
- Preparation of 5- or 7-azaindazoles as β-lactamase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 2 h, 100 °C
Riferimento
- Preparation of substituted pyridine derivatives as SARM1 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Toluene , Hexane ; -78 °C; 20 min, -78 °C
1.2 Solvents: Toluene ; -78 °C → rt; 20 min, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 18 h, reflux
1.2 Solvents: Toluene ; -78 °C → rt; 20 min, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 18 h, reflux
Riferimento
- Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-Acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-Methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789), Journal of Medicinal Chemistry, 2012, 55(10), 4806-4823
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux; reflux → rt
Riferimento
- Preparation of N-biaryl- and N-[(aryl)pyrazolyl]-heterocyclylalkyl amide and urea derivatives as modulators of α7 nicotinic acetylcholine receptors, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Acetonitrile , Tetrahydrofuran ; 5 min, 60 °C
1.2 30 min, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; cooled; 20 h, rt
1.4 Reagents: Potassium carbonate ; 1 h, 90 °C
1.2 30 min, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; cooled; 20 h, rt
1.4 Reagents: Potassium carbonate ; 1 h, 90 °C
Riferimento
- Preparation of pyrazolopyrimidine compounds as inhibitors of interleukin IL-12/IL-23 production, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; overnight, heated
Riferimento
- Preparation of N-heterocyclic amides as inhibitors of ROCK and other protein kinases, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 3 h, 90 °C
Riferimento
- Preparation of novel pyrazolo-pyrrolo-pyrimidine-dione derivatives as P2X3 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, 90 °C
Riferimento
- Pyrazolo[1,5-a]pyrimidine compounds as antiviral agents and their preparation, pharmaceutical compositions and use in the treatment of coronavirus infection, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrochloric acid , Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 8 h, reflux; overnight, reflux
Riferimento
- Preparation of hydrazonodiaminopyrazoles as integrin-linked kinase inhibitors with antiproliferative activity., World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux
Riferimento
- Pyrazole derivatives as alpha7 nicotinic acetylcholine receptor inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux
Riferimento
- Azoles as nicotinic acetylcholine receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 18 h, rt
1.2 Reagents: Potassium carbonate ; 1 h, 90 °C
1.2 Reagents: Potassium carbonate ; 1 h, 90 °C
Riferimento
- Preparation of substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine derivatives and 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives as ROS1 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 3 - 8 h, 80 °C
Riferimento
- Preparation of polysubstituted heterocyclic derivatives as mRNA demethylase inhibitor for treatment of mRNA demethylase-related diseases, China, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; 5 min, 60 °C
1.2 30 min, 60 °C
1.3 Reagents: Methyl carbazate , Hydrochloric acid Solvents: Ethanol , Water ; 0 °C; 20 h, rt
1.4 Reagents: Potassium carbonate ; 1 h, 90 °C
1.2 30 min, 60 °C
1.3 Reagents: Methyl carbazate , Hydrochloric acid Solvents: Ethanol , Water ; 0 °C; 20 h, rt
1.4 Reagents: Potassium carbonate ; 1 h, 90 °C
Riferimento
- Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201, Bioorganic & Medicinal Chemistry, 2014, 22(11), 3021-3029
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; 5 min, 60 °C
1.2 30 min, 60 °C
1.3 Reagents: Methyl carbazate , Hydrochloric acid Solvents: Water ; cooled; 20 h, rt
1.4 Reagents: Potassium carbonate ; 1 h, 90 °C
1.2 30 min, 60 °C
1.3 Reagents: Methyl carbazate , Hydrochloric acid Solvents: Water ; cooled; 20 h, rt
1.4 Reagents: Potassium carbonate ; 1 h, 90 °C
Riferimento
- Inflammatory-disease therapeutic or preventive agent-screening method, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Ethanol ; 3 h, reflux
Riferimento
- Arylpyrazoles as Raf inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 h, heated; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Riferimento
- Pyrazole and other heterocyclics preparation for treating conditions associated with an Edg-4 receptor, United States, , ,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 h, heated; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Riferimento
- Methods using Edg receptor modulators for the treatment of Edg receptor-associated conditions, World Intellectual Property Organization, , ,
5-(4-pyridyl)-1H-pyrazol-3-amine Raw materials
- ethyl pyridine-4-carboxylate
- 3-oxo-3-(4-pyridyl)propanenitrile
- N-(5-pyridin-4-yl-1H-pyrazol-3-yl)-acetamide
- Methyl isonicotinate
- Ethyl carbazate
- 4-Pyridinepropanenitrile, β-oxo-, ion(1-), potassium
- 3-Hydroxy-3-(4-pyridinyl)-2-propenenitrile
- methyl hydrazino(oxo)acetate
5-(4-pyridyl)-1H-pyrazol-3-amine Preparation Products
5-(4-pyridyl)-1H-pyrazol-3-amine Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:91912-53-7)5-(4-pyridyl)-1H-pyrazol-3-amine
Numero d'ordine:A15912
Stato delle scorte:in Stock
Quantità:5g/1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 04:04
Prezzo ($):814.0/225.0
Email:sales@amadischem.com
5-(4-pyridyl)-1H-pyrazol-3-amine Letteratura correlata
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
91912-53-7 (5-(4-pyridyl)-1H-pyrazol-3-amine) Prodotti correlati
- 80568-96-3(5-m-Tolyl-2H-pyrazol-3-ylamine)
- 149246-87-7(3-(pyridin-3-yl)-1H-pyrazol-5-amine)
- 20737-62-6(1H-Pyrazol-3-amine,5-phenyl-, hydrochloride (1:1))
- 151293-15-1(1H-Pyrazol-3-amine,5-(4-methylphenyl)-)
- 1159818-48-0(6-(4-pyridinyl)-3-Pyridazinamine)
- 501902-70-1(3-(4-ethylphenyl)-1H-pyrazol-5-amine)
- 1572-10-7(5-phenyl-1H-pyrazol-3-amine)
- 139328-94-2(1-Phthalazinamine, 4-(4-pyridinyl)-)
- 827-41-8(3-Phenyl-1H-pyrazol-5-amine)
- 78597-54-3(5-(4-methylphenyl)-1H-pyrazol-3-amine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:91912-53-7)5-(4-pyridyl)-1H-pyrazol-3-amine
Purezza:99%/99%
Quantità:5g/1g
Prezzo ($):814.0/225.0